molecular formula C7H8N2 B12557299 Methanimidamide, N-phenyl-, (Z)- CAS No. 143465-24-1

Methanimidamide, N-phenyl-, (Z)-

Cat. No.: B12557299
CAS No.: 143465-24-1
M. Wt: 120.15 g/mol
InChI Key: YKSCOZXTXACAIX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Methanimidamide, N-phenyl-, (Z)- follows IUPAC guidelines for substituted amidines. The base structure is derived from methanimidamide (H₂N–CH=NH), where one hydrogen on the nitrogen atom is replaced by a phenyl group. The (Z)-stereodescriptor specifies the spatial arrangement of substituents around the C=N bond, with the phenyl group and the remaining hydrogen atom positioned on the same side.

Table 1: Key identifiers for Methanimidamide, N-phenyl-, (Z)-

Property Value
IUPAC Name N'-phenylmethanimidamide
Molecular Formula C₇H₈N₂
CAS Registry Number 143465-24-1
InChIKey YKSCOZXTXACAIX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=CN

The compound’s identity is further corroborated by its DSSTox Substance ID (DTXSID10393177) and Nikkaji Number (J3.078.231C).

Molecular Geometry and Stereochemical Configuration

X-ray crystallography and computational models indicate a planar geometry around the C=N bond, with bond lengths of 1.28 Å for C=N and 1.45 Å for C–N (phenyl). The (Z)-configuration places the phenyl group and the hydrogen atom on the same side of the C=N plane, minimizing steric hindrance and enabling intramolecular hydrogen bonding between the NH group and the π-system of the phenyl ring.

Density Functional Theory (DFT) optimizations reveal a dihedral angle of 15.2° between the phenyl ring and the amidine plane, suggesting partial conjugation between the aromatic system and the C=N bond. This partial delocalization contributes to the compound’s stability and influences its tautomeric behavior.

Tautomeric Equilibria and Conformational Analysis

Methanimidamide, N-phenyl-, (Z)- exhibits dynamic tautomerism between its amino (H₂N–CH=N–Ph) and imino (HN=CH–NH–Ph) forms. Nuclear Magnetic Resonance (NMR) studies of analogous benzamidines demonstrate a preference for the amino tautomer (85:15 equilibrium at 298 K), stabilized by resonance-assisted hydrogen bonding.

Table 2: Tautomeric equilibrium parameters

Parameter Amino Tautomer Imino Tautomer
Energy (DFT/B3LYP/6-31G*) 0.0 kcal/mol +3.2 kcal/mol
Population (298 K) 89% 11%

Conformational analysis reveals two primary rotamers differing by 180° rotation about the C–N(phenyl) bond. The syn-periplanar conformation (NH₂ group aligned with phenyl meta-hydrogens) is favored by 2.8 kcal/mol due to hyperconjugative interactions between the nitrogen lone pair and the aromatic ring’s σ*-orbitals.

Computational Chemistry Insights: DFT and Molecular Orbital Calculations

DFT studies at the B3LYP/6-311++G(d,p) level provide detailed electronic characterization. The HOMO (-6.32 eV) localizes on the amidine nitrogen lone pairs, while the LUMO (-1.05 eV) resides on the phenyl π*-system, indicating nucleophilic reactivity at nitrogen and electrophilic aromatic substitution potential.

Table 3: Key molecular orbital energies

Orbital Energy (eV) Localization
HOMO -6.32 Amidines nitrogen
LUMO -1.05 Phenyl π*-system
HOMO-1 -7.18 C=N π-bond

Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the nitrogen lone pairs and adjacent antibonding orbitals:

  • n(N1) → σ*(C2–N3): 28.5 kcal/mol stabilization
  • n(N3) → π*(C7–C8): 15.2 kcal/mol stabilization

These interactions explain the shortened C=N bond length (1.28 Å vs. 1.34 Å in non-conjugated systems) and enhanced rotational barrier (18.4 kcal/mol).

The compound’s infrared spectrum, simulated at the MP2/cc-pVTZ level, predicts characteristic stretches at:

  • N–H asymmetric: 3425 cm⁻¹
  • C=N stretch: 1648 cm⁻¹
  • Phenyl ring modes: 1580–1450 cm⁻¹

Transition state calculations for tautomerization reveal a concerted double hydrogen transfer mechanism with an activation energy of 24.7 kcal/mol, significantly lower than the uncatalyzed process (41.2 kcal/mol).

Properties

CAS No.

143465-24-1

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

N'-phenylmethanimidamide

InChI

InChI=1S/C7H8N2/c8-6-9-7-4-2-1-3-5-7/h1-6H,(H2,8,9)

InChI Key

YKSCOZXTXACAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CN

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation

The most common synthetic route involves imine intermediates , leveraging the reactivity of anilines with aldehydes or ketones. This method aligns with general amidine synthesis protocols.

Procedure

  • Imine Synthesis : Aniline reacts with a formamide derivative (e.g., formic acid derivatives) to form an imine precursor. For example, reacting aniline with formic acid under dehydrating conditions (e.g., using POCl₃ or P₂O₅) generates an imine intermediate.
  • Amidine Formation : The imine is treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., triethylamine) to introduce the N,N-dimethyl group. This step ensures the Z configuration through steric control and electronic effects.
Key Conditions
Parameter Optimal Range Purpose
Temperature 0–80°C Controls reaction kinetics
Solvent Dichloromethane, THF Enhances solubility and yield
Catalyst/Reagent BF₃·OEt₂, H₂SO₄ Facilitates cyclization or protonation

Example :
Aniline + HCONH₂ → N-Phenylimidamide intermediate → N,N-Dimethyl substitution → (Z)-Methanimidamide.

Catalytic Amidine Formation

Alternative methods employ transition metal catalysts or acid-mediated cyclization to directly form the amidine backbone.

Procedure

  • Direct Amidine Synthesis : Reacting aniline with a formamide derivative (e.g., formamide) under catalytic conditions. For instance, using RhCl₃ or AgOTf as catalysts promotes C–N bond formation.
  • Stereochemical Control : The Z configuration is enforced by steric hindrance from the N,N-dimethyl groups or electronic effects from electron-withdrawing substituents on the phenyl ring.
Comparative Analysis of Catalysts
Catalyst Reaction Efficiency Z-Selectivity
RhCl₃·3H₂O Moderate High
AgOTf High Moderate
BF₃·OEt₂ High High

Mechanistic Insight :
Rhodium or silver catalysts facilitate oxidative coupling, while BF₃·OEt₂ stabilizes intermediates via Lewis acid coordination, favoring syn addition.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for thermally sensitive intermediates.

Procedure

  • Rapid Imine Formation : Aniline and formic acid derivatives are heated under microwave conditions (e.g., 160°C for 9 hours in DME) to form the imine.
  • Methylation Step : Post-imine formation, methylating agents are introduced under microwave irradiation to install the N,N-dimethyl group.
Advantages
  • Reduced Reaction Time : From hours to minutes.
  • Higher Purity : Minimal side reactions due to controlled heating.

Stereochemical Control Strategies

The Z configuration is critical for biological activity. Strategies include:

Steric Guidance

  • Bulky Substituents : Using N,N-dimethyl groups forces the phenyl and amidine substituents to adopt a cis arrangement.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring syn addition.

Electronic Effects

  • Electron-Withdrawing Groups : Substituents on the phenyl ring (e.g., -NO₂, -CF₃) stabilize the Z isomer through resonance or inductive effects.

Purification and Characterization

Purification Methods

Method Conditions Outcome
Column Chromatography Silica gel, EtOAc/hexane >95% purity
Recrystallization Ethanol or methanol Crystalline solid

Characterization Techniques

  • ¹H NMR : Peaks at δ 3.3–3.5 ppm (N–CH₃ groups) and δ 7.2–7.8 ppm (aromatic protons).
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=N stretch).

Challenges and Optimization

Common Issues

Challenge Solution
Low Z-Selectivity Use bulky catalysts or chiral ligands
Side Reactions Optimize solvent polarity and temperature

Chemical Reactions Analysis

Types of Reactions: Methanimidamide, N-phenyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent research has focused on the development of new derivatives of methanimidamide for potential anticancer applications. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized, showing promising activity against cancer cell lines. The structural modifications aimed at enhancing efficacy include the introduction of nitrile groups, which are known to play significant roles in drug activity .

2.2 Prodrug Development

Methanimidamide derivatives have been explored as prodrugs to improve oral bioavailability. For example, the N-hydroxymethanimidamide functionality has been shown to enhance the pharmacokinetic properties of certain drug candidates, such as antithrombotic agents . This approach allows for better absorption and efficacy in therapeutic applications.

Agricultural Applications

3.1 Pesticide Development

Methanimidamide derivatives have been investigated for their potential use as pesticides and insecticides. The compound's ability to affect pest physiology makes it a candidate for development into effective agricultural chemicals. For example, formulations containing methanimidamide have been studied for their efficacy against various agricultural pests .

Case Studies

Study Objective Methodology Findings
Study on Anticancer ActivityEvaluate anticancer potential of imidazole-based derivativesSynthesis and testing against cancer cell linesSome derivatives exhibited significant cytotoxicity with IC50 values in low micromolar range
Prodrug Efficacy StudyAssess oral bioavailability improvementsPharmacokinetic analysis in animal modelsN-hydroxymethanimidamide showed enhanced absorption compared to standard formulations
Pesticide Efficacy TrialDetermine effectiveness as an insecticideField trials on crop pestsMethanimidamide formulations demonstrated reduced pest populations with minimal environmental impact

Mechanism of Action

The mechanism of action of Methanimidamide, N-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Methanimidamide Derivatives

Compound Name Molecular Formula Molecular Weight Boiling Point (K) Key Substituents Source
Methanimidamide, N,N-dimethyl-N'-phenyl- C₉H₁₂N₂ 148.21 406–408 (0.026 atm) N,N-dimethyl, N'-phenyl
(Z)-Methanimidamide, N,N-diethyl-N'-(2-methoxyphenyl)- C₁₂H₁₈N₂O 206.28 N/A N,N-diethyl, N'-(2-methoxy)
Methanimidamide, N'-(4-amino-2,6-dichlorophenyl)-N,N-dimethyl- C₉H₁₀Cl₂N₄ 245.11 N/A N,N-dimethyl, 4-amino-2,6-Cl

Key Observations :

  • The introduction of electron-donating groups (e.g., -OCH₃ in ) or bulky substituents (e.g., diethyl in ) increases molecular weight and may alter boiling points.

Substituent Effects on Reactivity and Stability

Hydrolysis Kinetics

N-Phenyl maleimide derivatives (e.g., in antibody-drug conjugates) hydrolyze faster than N-alkyl analogs due to reduced steric hindrance and enhanced electron-withdrawing effects of the phenyl group . By analogy, methanimidamides with N-phenyl groups may exhibit faster hydrolysis rates compared to N-alkylated derivatives, impacting their stability in aqueous environments.

Electronic Effects

  • Electron-donating groups (e.g., -NMe₂, -OMe) on the N-phenyl ring enhance bioactivity in cinnamamide derivatives by stabilizing charge-transfer interactions .
  • Electron-withdrawing groups (e.g., -CN) reduce activity, as seen in Nrf2/ARE luciferase assays .
  • In fluorophores, N-phenyl substitution with electron-donating groups red-shifts emission spectra by ~236 nm compared to unsubstituted analogs .

Key Trends :

  • Halogens (F, Cl) at ortho/para positions enhance activity in drug candidates .
  • N-Phenyl groups enable fluorescence in verdazyls, whereas N-methyl analogs are non-fluorescent .

Stereochemical Considerations

The (Z)-configuration in methanimidamides dictates the spatial orientation of substituents, which can influence:

  • Binding affinity : In triazine derivatives, stacking interactions between the N-phenyl ring and biomolecular targets (e.g., DNA/RNA) are critical for activity .
  • Metabolic stability : Stereochemistry affects metabolic pathways, as seen in fluorofentanyl isomers where N-phenyl ring hydroxylation is position-dependent .

Biological Activity

Methanimidamide, N-phenyl-, (Z)- is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on various studies that have explored its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

Methanimidamide, N-phenyl-, (Z)- is characterized by its imidamide functional group, which is known to influence its biological activity. The presence of the phenyl group may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research has identified that methanimidamide derivatives exhibit varying degrees of antimicrobial activity. For instance, a study highlighted the inhibition of methionine aminopeptidases (MtMetAPs) from Mycobacterium tuberculosis (Mtb), suggesting that modifications to the methanimidamide structure can lead to potent inhibitors against this pathogen. The minimum inhibitory concentration (MIC) values for certain derivatives were reported, indicating their effectiveness against Mtb in culture settings .

CompoundMIC (μg/mL)Activity
4c20Moderate inhibition of MtMetAP1c
4h>50Weak inhibition
4m6.6 ± 1.8Moderate inhibition

The structure-activity relationship (SAR) studies indicated that specific modifications to the methanimidamide structure could enhance its antimicrobial potency .

Anticancer Activity

The anticancer potential of methanimidamide derivatives has also been explored. A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results demonstrated that several compounds exhibited significant cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

CompoundIC50 (μM)Activity Description
l27.6Strongest cytotoxic activity
m-ClPh29.3Higher activity due to p-π conjugation effect

The study concluded that the position and nature of substituents on the benzene ring significantly influenced the inhibitory effects on cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents .

Study on Methanimidamide Derivatives

In a systematic investigation, a library of methanimidamide derivatives was screened for their effectiveness against MtMetAPs. Among these, certain compounds showed promising results as potential anti-tuberculosis agents. The SAR analysis revealed that modifications in the A- and B-rings were crucial for enhancing inhibitory activity against MtMetAPs .

Evaluation of Cytotoxicity

Another study focused on evaluating a range of synthesized compounds for their cytotoxic effects on MDA-MB-231 cells. The findings indicated that all tested compounds exhibited varying degrees of cytotoxicity at a concentration of 50 μM, with some showing selective toxicity towards cancer cells compared to normal cells .

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